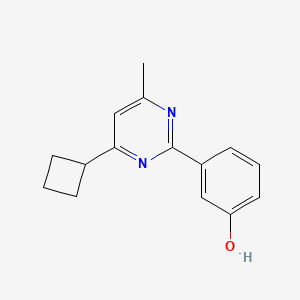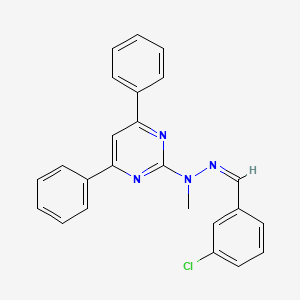![molecular formula C17H17NO4S B5365227 N-[(2-phenylvinyl)sulfonyl]phenylalanine](/img/structure/B5365227.png)
N-[(2-phenylvinyl)sulfonyl]phenylalanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2-phenylvinyl)sulfonyl]phenylalanine, commonly known as PSVPA, is a synthetic compound that is used in scientific research for its unique properties. It is an amino acid derivative that has been found to have a wide range of applications in various fields of study, including biochemistry, pharmacology, and neuroscience. In
作用机制
PSVPA works by irreversibly binding to the active site of cysteine protease enzymes, thereby inhibiting their activity. This results in the accumulation of proteins within the cell, leading to cell death. PSVPA has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
PSVPA has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death, in these cells. PSVPA has also been found to have anti-inflammatory properties and has been used in the study of inflammatory diseases such as rheumatoid arthritis.
实验室实验的优点和局限性
PSVPA has several advantages for lab experiments. It is a potent inhibitor of cysteine protease enzymes, making it useful for the study of these enzymes in various cellular processes. PSVPA is also relatively stable and can be stored for long periods of time without degradation. However, one limitation of PSVPA is that it is a synthetic compound and may not accurately mimic the effects of natural compounds in the body.
未来方向
For the study of PSVPA include the development of analogs and the study of its potential for the treatment of various diseases.
合成方法
PSVPA is synthesized through a series of chemical reactions that involve the use of various reagents and solvents. The most common method of synthesis involves the reaction of L-phenylalanine with vinylsulfone in the presence of a base catalyst such as potassium carbonate. This reaction results in the formation of PSVPA, which can then be purified using chromatography techniques.
科学研究应用
PSVPA has been used extensively in scientific research for its unique properties. It has been found to be a potent inhibitor of the enzyme cysteine protease, which is involved in various cellular processes such as protein degradation and antigen processing. PSVPA has also been found to have neuroprotective properties and has been used in the study of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
3-phenyl-2-[[(E)-2-phenylethenyl]sulfonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c19-17(20)16(13-15-9-5-2-6-10-15)18-23(21,22)12-11-14-7-3-1-4-8-14/h1-12,16,18H,13H2,(H,19,20)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSZFEPCPCSQMH-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(1,3-benzodioxol-5-yl)-5-[(2-fluorobenzyl)thio]-1H-tetrazole](/img/structure/B5365156.png)
![3-[4-(benzyloxy)-2-bromo-5-methoxyphenyl]-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5365158.png)

![4-ethyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5365174.png)
![N-(tert-butyl)-2-(2-ethoxy-4-{[(4-pyridinylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B5365175.png)

![2-[(4-chlorophenyl)hydrazono]-2-[(4-methylphenyl)sulfonyl]acetohydrazide](/img/structure/B5365207.png)
![4-hydroxy-4,5,5-trimethyl-3-{2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethyl}-1,3-oxazolidin-2-one](/img/structure/B5365210.png)
![(4R)-N,N-diethyl-4-(4-{[methyl(1-pyrrolidinylcarbonyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-L-prolinamide hydrochloride](/img/structure/B5365225.png)
![4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-N-phenyl-1-piperazinecarboxamide](/img/structure/B5365231.png)
![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[1-(methoxymethyl)cyclopropyl]-N-methylacetamide](/img/structure/B5365235.png)
![5-(1,3-benzodioxol-5-yl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5365246.png)
![N-(9-ethyl-9H-carbazol-3-yl)-2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5365258.png)